1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole
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Overview
Description
1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to an imidazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of dichlorophenyl oxides.
Reduction: Formation of dichlorophenyl propyl imidazole derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
Propiconazole: A triazole fungicide with a similar dichlorophenyl group.
Tebuconazole: Another triazole fungicide with comparable chemical properties.
Miconazole: An imidazole antifungal agent with structural similarities.
Uniqueness: 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole stands out due to its unique combination of a dichlorophenyl group and an imidazole ring, which imparts it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61019-64-5 |
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Molecular Formula |
C12H12Cl2N2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)propyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2/c1-9(7-16-5-4-15-8-16)11-3-2-10(13)6-12(11)14/h2-6,8-9H,7H2,1H3 |
InChI Key |
ZZKNAGHWOADPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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